Cas no 391255-55-3 (N-methyl-2-(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-N-phenylacetamide)

N-methyl-2-(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-methyl-2-(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-N-phenylacetamide
- SCHEMBL10143965
- SR-01000249697-1
- F3257-0012
- N-methyl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
- N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE
- 391255-55-3
- N-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
- Z18443759
- SR-01000249697
- N-methyl-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide
- Cambridge id 7019419
- AKOS000859990
- AKOS024290181
- ZINC00312199
-
- インチ: 1S/C17H17N3OS/c1-12-8-9-14-15(10-12)19-17(18-14)22-11-16(21)20(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
- InChIKey: UDGLQGMYPWECAC-UHFFFAOYSA-N
- ほほえんだ: S(CC(N(C)C1C=CC=CC=1)=O)C1=NC2C=CC(C)=CC=2N1
計算された属性
- せいみつぶんしりょう: 311.10923335g/mol
- どういたいしつりょう: 311.10923335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 74.3Ų
N-methyl-2-(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-N-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3257-0012-25mg |
N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide |
391255-55-3 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F3257-0012-5mg |
N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide |
391255-55-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3257-0012-20μmol |
N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide |
391255-55-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3257-0012-15mg |
N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide |
391255-55-3 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F3257-0012-5μmol |
N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide |
391255-55-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3257-0012-2μmol |
N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide |
391255-55-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3257-0012-2mg |
N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide |
391255-55-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3257-0012-20mg |
N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide |
391255-55-3 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3257-0012-4mg |
N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide |
391255-55-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3257-0012-10mg |
N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide |
391255-55-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
N-methyl-2-(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-N-phenylacetamide 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
N-methyl-2-(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-N-phenylacetamideに関する追加情報
N-Methyl-2-(5-Methyl-1H-1,3-Benzodiazol-2-Yl)Sulfanyl-N-Phenylacetamide: A Comprehensive Overview
N-Methyl-2-(5-Methyl-1H-1,3-Benzodiazol-2-Yl)Sulfanyl-N-Phenylacetamide, also known by its CAS registry number 391255-55-3, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and materials science. The molecule features a benzodiazole ring system, a sulfanyl group, and an acetamide moiety, making it a versatile building block for various chemical reactions.
The benzodiazole moiety in this compound is a key structural element that contributes to its stability and reactivity. Benzodiazoles are known for their aromaticity and ability to participate in hydrogen bonding, which are critical properties in drug design. The presence of the methyl group at the 5-position of the benzodiazole ring further enhances its chemical versatility. This substitution pattern can influence the compound's solubility, bioavailability, and interaction with biological targets.
The sulfanyl group (-S-) in the molecule plays a significant role in its electronic properties. Sulfur atoms are known for their ability to act as both electron donors and acceptors, depending on the context of the molecule. In this compound, the sulfanyl group facilitates conjugation between the benzodiazole ring and the acetamide group, potentially enhancing the molecule's ability to engage in π–π interactions with other molecules. This property is particularly valuable in designing compounds for applications such as sensors or nonlinear optical materials.
The acetamide group at the end of the molecule introduces additional functionality. Acetamides are commonly used in pharmaceuticals due to their ability to form amide bonds, which are crucial for peptide synthesis and drug delivery systems. In this compound, the acetamide group can serve as a site for further chemical modifications, enabling the creation of derivatives with tailored properties.
Recent studies have explored the potential of N-Methyl-2-(5-Methyl-1H-1,3-Benzodiazol-2-Yl)Sulfanyl-N-Phenylacetamide in various fields. For instance, researchers have investigated its role as a precursor for synthesizing advanced materials with tailored electronic properties. The compound has also been studied for its potential applications in drug delivery systems, where its unique structure could enhance drug stability and targeting efficiency.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The synthesis typically begins with the preparation of the benzodiazole derivative, followed by introducing the sulfanyl group and finally forming the acetamide moiety. Each step requires precise control over reaction conditions to ensure high yields and product purity.
The application of computational chemistry techniques has provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant conjugation across its aromatic rings and functional groups. This conjugation not only stabilizes the molecule but also contributes to its potential as a building block for functional materials.
Furthermore, recent advancements in green chemistry have led to more sustainable methods for synthesizing this compound. By utilizing biodegradable solvents and catalytic systems, researchers have developed eco-friendly routes that minimize waste and energy consumption. These methods align with current trends toward sustainable chemical manufacturing practices.
In conclusion, N-Methyl-2-(5-Methyl-1H-1,3-Benzodiazol-2-Yl)Sulfanyl-N-Phenylacetamide (CAS No: 391255-55-3) is a multifaceted organic compound with promising applications across various industries. Its unique structure combines aromatic stability with functional versatility, making it an attractive candidate for further research and development. As scientific understanding of this compound continues to grow, it is likely to find new uses in fields ranging from pharmaceuticals to advanced materials science.
391255-55-3 (N-methyl-2-(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-N-phenylacetamide) 関連製品
- 1261990-99-1(2-Chloro-4-(2,4,6-trifluorophenyl)phenol)
- 2411257-53-7(tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)
- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)
- 2013777-67-6(4-(benzyloxy)-N-propylbenzene-1-sulfonamide)
- 1241551-54-1(N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide)
- 458532-86-0(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2060027-08-7(1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one)
- 1351642-72-2(3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate)
- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)
- 1807398-48-6(2,6-Bis(trifluoromethyl)-3-iodocinnamic acid)